molecular formula C13H11N5O3 B3059848 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 1351398-06-5

5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

Cat. No. B3059848
CAS RN: 1351398-06-5
M. Wt: 285.26
InChI Key: ILSMXLPSLIYOOJ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several interesting substructures, including a 1,2,4-oxadiazole ring and a pyrazole ring . These are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . Heterocyclic compounds are widely used in drug discovery due to their broad range of chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the oxadiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of heterocyclic compounds like this one include solubility in water and other polar solvents, and the ability to form hydrogen bonds .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown potential in the treatment of infectious diseases, including tuberculosis, malaria, and Chagas disease .

Anti-Tubercular Activity

Compounds containing the imidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Anti-Bacterial Activity

Imidazole derivatives show different biological activities such as antibacterial activity . This suggests that the compound could potentially have antibacterial properties due to the presence of the imidazole moiety.

Anti-Inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory properties . This could be another potential application of the compound .

Anti-Tumor Activity

Imidazole derivatives have been reported to possess antitumor activities . This suggests that the compound could potentially be used in cancer research and treatment.

Anti-Diabetic Activity

Imidazole derivatives have also been reported to have antidiabetic activities . This could be another potential application of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some heterocyclic compounds can be harmful if ingested or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

Heterocyclic compounds are a focus of ongoing research due to their wide range of potential applications, particularly in drug discovery . Future research may focus on synthesizing new derivatives of these compounds and testing their biological activity.

properties

IUPAC Name

5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-7-10(13(19)20)6-15-18(7)11-4-3-9(5-14-11)12-16-8(2)17-21-12/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSMXLPSLIYOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122157
Record name 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

CAS RN

1351398-06-5
Record name 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351398-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

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